![molecular formula C18ClF15Ge B14761038 Chloro[tris(pentafluorophenyl)]germane CAS No. 1259-89-8](/img/structure/B14761038.png)
Chloro[tris(pentafluorophenyl)]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[tris(pentafluorophenyl)]germane is a chemical compound with the molecular formula C18ClF15Ge It is a germanium-based compound where a chlorine atom is bonded to a germanium atom, which is further bonded to three pentafluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Chloro[tris(pentafluorophenyl)]germane can be synthesized through a reaction involving germanium tetrachloride and pentafluorophenyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
Chloro[tris(pentafluorophenyl)]germane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new germanium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center can be oxidized or reduced, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the germanium center, respectively. These reactions are often performed in aqueous or organic solvents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield germanium-amine complexes, while oxidation reactions can produce germanium oxides.
科学研究应用
Chloro[tris(pentafluorophenyl)]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its interactions with biological molecules.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which Chloro[tris(pentafluorophenyl)]germane exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The chlorine atom can be readily substituted, making the compound a versatile intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
Tris(pentafluorophenyl)germane: Similar to Chloro[tris(pentafluorophenyl)]germane but lacks the chlorine atom, making it less reactive in substitution reactions.
Bis(pentafluorophenyl)germane: Contains two pentafluorophenyl groups and is less sterically hindered, leading to different reactivity patterns.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, resulting in significantly different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which provides a site for nucleophilic substitution reactions. This feature, combined with the stability imparted by the pentafluorophenyl groups, makes it a valuable compound in synthetic and industrial chemistry.
属性
CAS 编号 |
1259-89-8 |
|---|---|
分子式 |
C18ClF15Ge |
分子量 |
609.2 g/mol |
IUPAC 名称 |
chloro-tris(2,3,4,5,6-pentafluorophenyl)germane |
InChI |
InChI=1S/C18ClF15Ge/c19-35(16-10(29)4(23)1(20)5(24)11(16)30,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34 |
InChI 键 |
NTXYJMMRDJBDQS-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


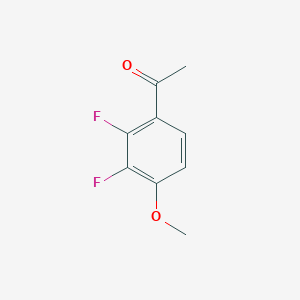
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)

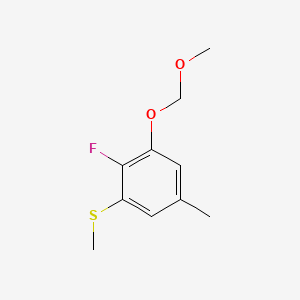
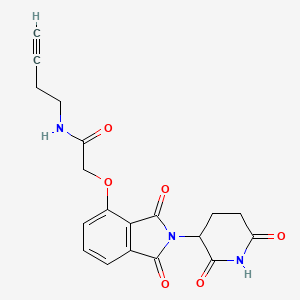
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
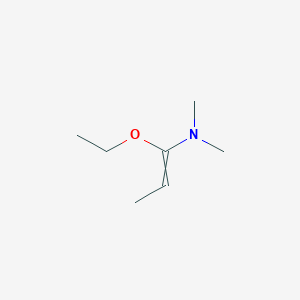
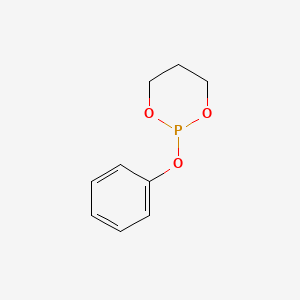
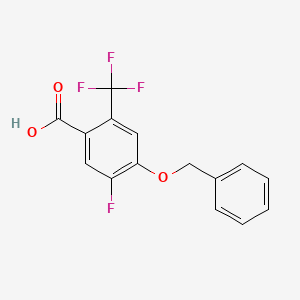
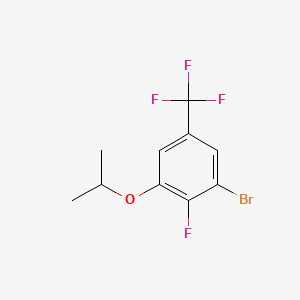
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
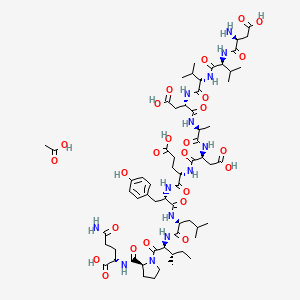
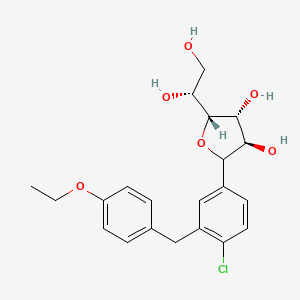
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
